9-(2-methoxybenzyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
Description
The compound 9-(2-methoxybenzyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one belongs to the chromeno-oxazinone class, characterized by a fused coumarin-oxazine scaffold. This structure combines a coumarin core (a benzopyrone) with a 1,3-oxazine ring, creating a rigid bicyclic system. The substituents—2-methoxybenzyl at position 9 and methyl at position 4—modulate electronic and steric properties, influencing reactivity, solubility, and biological interactions.
Properties
Molecular Formula |
C20H19NO4 |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
9-[(2-methoxyphenyl)methyl]-4-methyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
InChI |
InChI=1S/C20H19NO4/c1-13-9-19(22)25-20-15(13)7-8-18-16(20)11-21(12-24-18)10-14-5-3-4-6-17(14)23-2/h3-9H,10-12H2,1-2H3 |
InChI Key |
QEJONPFPGHBQHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC3=C2CN(CO3)CC4=CC=CC=C4OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-methoxybenzyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves multi-step reactions. One common method includes the condensation of 3-hydroxycoumarin with formaldehyde and an appropriate amine under catalytic conditions. For example, a reusable titanium dioxide nanopowder catalyst in ethanol can be used to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions for large-scale synthesis. This includes using continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, would be essential for sustainable production.
Chemical Reactions Analysis
Types of Reactions
9-(2-methoxybenzyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Scientific Research Applications
The applications of this compound can be categorized into several key areas:
Antioxidant Properties
Research indicates that compounds with similar structures exhibit significant antioxidant activity. The ability to scavenge free radicals suggests potential applications in:
- Health Supplements : As a natural antioxidant to combat oxidative stress.
- Cosmetic Products : Used in formulations aimed at reducing skin aging by neutralizing free radicals.
Anti-inflammatory Activity
Studies have demonstrated that derivatives of the chromeno[8,7-e][1,3]oxazine class can effectively inhibit pro-inflammatory cytokines. For instance:
- A study showed that certain derivatives reduced tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) production in macrophages by modulating signaling pathways such as NF-κB and MAPK.
| Compound | Cytokine Inhibition (pg/ml) | Mechanism of Action |
|---|---|---|
| B3 | TNF-α: 30% reduction | NF-κB inhibition |
| IL-6: 40% reduction | MAPK pathway suppression |
Anti-cancer Activity
The potential anticancer properties of this compound have been investigated through various studies demonstrating cytotoxicity against different cancer cell lines:
- For example, synthesized derivatives have shown moderate to high cytotoxic effects on breast (MCF-7), cervical (HeLa), and lung cancer (A549) cells.
| Cell Line | IC50 (μM) | Activity Description |
|---|---|---|
| MCF-7 | 15 | Moderate cytotoxicity |
| HeLa | 20 | Significant inhibition |
| A549 | 12 | High cytotoxicity |
Case Studies and Research Findings
Several case studies highlight the efficacy of this compound in various applications:
- Anti-inflammatory Effects : A study evaluated the effects of oxazine derivatives on lipopolysaccharide-induced cytokine production in RAW 264.7 macrophages. The results indicated significant inhibition of inflammatory markers.
- Cytotoxicity Against Cancer Cells : Research assessed the cytotoxic effects of related compounds on various cancer cell lines. The findings suggested that specific structural modifications enhance anticancer activity.
- SARS-CoV Protease Inhibition : Preliminary studies have indicated that related compounds may inhibit SARS-CoV 3CL protease, suggesting potential antiviral applications.
Mechanism of Action
The mechanism of action of 9-(2-methoxybenzyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with molecular targets in biological systems. It may act as a radical scavenger, reducing reactive oxygen species levels and inducing the expression of genes involved in redox homeostasis, such as heme oxygenase-1 . This activity is mediated through pathways that regulate cellular antioxidant defenses.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in the Chromeno-Oxazinone Core
Key structural differences among analogs lie in substituent patterns on the benzyl group (position 9) and the alkyl/aryl groups at position 3. These modifications impact physicochemical properties and bioactivity:
Key Observations :
- 3-Methoxybenzyl (): Meta-substitution reduces steric strain compared to ortho, improving synthetic yields . 4-Fluorobenzyl (): Fluorine’s electronegativity increases metabolic stability and membrane permeability .
- Position 4 Substituents :
Tautomerization and Solvent Effects
Chromeno-oxazinones with hydroxylated side chains (e.g., 4d in ) exhibit tautomerization between chromeno-oxazinone and 7-hydroxy-8-(1,3-oxazepan-3-ylmethyl)-4H-chromen-4-one forms. The equilibrium depends on solvent polarity and substituent electronic effects. For example:
- In polar solvents (e.g., DMSO), the oxazinone tautomer dominates.
- Electron-donating groups (e.g., methoxy) stabilize the oxazinone form, while electron-withdrawing groups favor the chromenone tautomer .
Anti-Inflammatory and Osteogenic Activity
- Target Compound: While direct data are absent, chromeno-oxazinones with methyl and methoxybenzyl groups (e.g., ) show inhibition of croton oil-induced ear edema in mice (anti-inflammatory activity) via COX-2 suppression .
- Formononetin Derivatives (): Analog 7 (9-(furan-3-ylmethyl)-3-(4-methoxyphenyl)-...) promotes osteoblast formation via BMP/Smad signaling and inhibits osteoclastogenesis via RANKL/OPG pathways, suggesting structural flexibility for dual bone-modulating activity .
Antiviral and Antimicrobial Potential
- 9-Benzyl-2-phenyl-... (6a) : Exhibits anti-phytopathogenic activity against Xanthomonas oryzae (MIC = 12.5 µg/mL), attributed to the phenyl group’s planar geometry enhancing membrane interaction .
Spectroscopic Characterization
- 1H NMR: Methoxy protons (δ 3.8–3.9 ppm) and methyl groups (δ 2.3–2.4 ppm) are diagnostic for substituent identification .
- HRMS : Molecular ion peaks (e.g., [M+H]+ at m/z 384.1585 for 9-(3-methylbenzyl)-2-phenyl-...) confirm structural integrity .
Biological Activity
Chemical Structure and Properties
The compound belongs to a class of chromeno-oxazine derivatives, characterized by a chromene backbone fused with an oxazine ring. Its chemical formula is , and it features several functional groups that may contribute to its biological activity.
Anticancer Activity
Recent studies have indicated that compounds similar to 9-(2-methoxybenzyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one exhibit significant anticancer properties. For instance, related methoxybenzoyl-thiazole compounds have shown efficacy against various cancer cell lines by targeting the tubulin polymerization process. These compounds bind to the colchicine site on tubulin, inhibiting its polymerization and leading to cell cycle arrest and apoptosis in cancer cells .
Case Study: In Vivo Efficacy
In vivo studies demonstrated that certain derivatives effectively reduced tumor growth in xenograft models of prostate cancer and melanoma. The treatment resulted in tumor growth inhibition percentages ranging from 4% to 30%, showcasing the potential for these compounds to overcome multidrug resistance mechanisms commonly seen in cancer therapies .
Neuroprotective Effects
There is emerging evidence suggesting that some chromeno-oxazine derivatives may possess neuroprotective properties. These effects are hypothesized to arise from their ability to modulate neurotransmitter systems or exert antioxidant effects. Further investigation into the specific mechanisms remains necessary.
Antimicrobial Activity
Preliminary assessments indicate that related compounds within the chromeno-oxazine family could exhibit antimicrobial activity. This potential is attributed to their structural features, which may interact with microbial cell membranes or inhibit essential microbial enzymes.
Data Table: Biological Activities of Related Compounds
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing chromeno[8,7-e][1,3]oxazin-2-one derivatives, and how are reaction conditions optimized?
- Methodological Answer : The core chromeno-oxazine scaffold is typically synthesized via aminomethylation or cyclocondensation reactions. For example, aminomethylation of 7-hydroxychromones with ω-aminoalcohols under reflux conditions (e.g., in chloroform or ethanol) yields tautomeric mixtures of chromeno-oxazines . Optimization involves adjusting catalysts (e.g., sodium methoxide), solvents (e.g., CHCl₃), and reaction times (12–24 hours) to maximize yield and purity. Post-synthesis purification via column chromatography or recrystallization ensures >99% HPLC purity, as seen in similar compounds .
Q. Which spectroscopic techniques are essential for characterizing this compound, and how are structural ambiguities resolved?
- Methodological Answer : Key techniques include:
- 1H/13C NMR : Assigns proton and carbon environments, especially distinguishing methoxybenzyl substituents and dihydro-oxazine ring protons. Coupling constants (e.g., J = 2–5 Hz for aromatic protons) confirm spatial arrangements .
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the oxazinone ring) .
- HRMS : Validates molecular formula (e.g., [M+H]+ ion matching C₂₁H₂₁NO₄). Discrepancies in spectral data are resolved by comparing computed vs. experimental values (e.g., PubChem-derived InChI keys) .
Q. What preliminary biological screening approaches are recommended for this compound?
- Methodological Answer : Initial screens focus on cytotoxicity and pathway-specific assays:
- In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., RAW264.7 macrophages) to assess IC₅₀ values .
- Anti-inflammatory activity : Measure inhibition of TNF-α or IL-6 in LPS-stimulated cells via ELISA .
- Osteoblast/osteoclast modulation : Test BMP/Smad or RANKL/OPG pathway activation in MC3T3-E1 cells, as demonstrated in structurally related formononetin derivatives .
Advanced Research Questions
Q. How do substituent variations (e.g., methoxybenzyl vs. furanmethyl groups) impact biological activity, and how can structure-activity relationships (SAR) be systematically studied?
- Methodological Answer :
- Comparative SAR Studies : Synthesize analogs with substituent swaps (e.g., replacing 2-methoxybenzyl with morpholinopropyl or furanmethyl ) and evaluate activity in parallel assays.
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like BMP receptors or RANKL. For example, the furanmethyl group in derivative 7 ( ) enhances osteoblast differentiation by improving hydrophobic interactions .
- Data Integration : Cross-reference biological data with substituent electronic properties (Hammett constants) to identify activity trends .
Q. How can contradictory data on biological efficacy between similar compounds be analyzed?
- Methodological Answer : Contradictions often arise from differences in:
- Cell Line Specificity : Test the compound across multiple cell models (e.g., comparing RAW264.7 vs. primary osteoclasts) .
- Experimental Design : Control for variables like serum concentration (e.g., 10% FBS vs. serum-free conditions) or incubation time .
- Statistical Validation : Apply ANOVA or Student’s t-test to ensure reproducibility. For instance, anti-inflammatory activity in (p < 0.05) may differ from antitrypanosomal results in due to assay sensitivity .
Q. What strategies are effective for resolving tautomerization or stereochemical ambiguities in chromeno-oxazine derivatives?
- Methodological Answer :
- Dynamic NMR : Monitor temperature-dependent shifts to detect tautomeric equilibria (e.g., oxazinone vs. hydroxychromone forms) .
- X-ray Crystallography : Resolve absolute configuration, as done for related compounds like (E)-3-[4-(dimethylamino)benzylidene]pyrroloquinazolinone .
- Chiral HPLC : Separate enantiomers using columns like Chiralpak IA/IB, particularly if asymmetric synthesis introduces stereocenters .
Q. How can the compound’s metabolic stability and pharmacokinetic (PK) profile be improved for in vivo studies?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable groups (e.g., benzoate esters ) to enhance solubility.
- Microsomal Assays : Incubate with liver microsomes to identify metabolic hotspots (e.g., CYP450-mediated oxidation).
- PK Studies in Rodents : Measure plasma half-life (t₁/₂) and bioavailability after oral/intravenous administration. In , derivative 7 showed efficacy in OVX-induced osteoporosis mice, suggesting adequate stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
